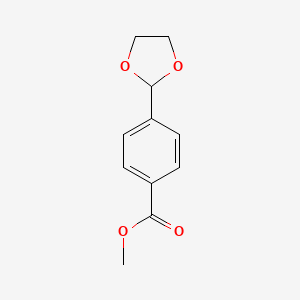

Methyl 4-(1,3-dioxolan-2-yl)benzoate

Description

Methyl 4-(1,3-dioxolan-2-yl)benzoate is an ester derivative of benzoic acid featuring a 1,3-dioxolane ring attached to the para position of the aromatic ring via a methylene group. This compound is of significant interest in organic synthesis due to its role as a protected aldehyde intermediate and its utility in constructing complex molecules.

Synthesis: The compound is synthesized through a nucleophilic substitution reaction. For example, Methyl 4-(4-(1,3-dioxolan-2-yl)benzyloxy)benzoate (a structurally related derivative) was prepared by refluxing p-hydroxybenzoic acid methyl ester with 4-(1,3-dioxolan-2-yl)benzyl bromide in the presence of K₂CO₃ and 18-crown-6 in acetone, followed by purification via extraction and solvent evaporation . The 1,3-dioxolane group acts as a protective moiety for carbonyl functionalities, enhancing stability during synthetic processes.

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

methyl 4-(1,3-dioxolan-2-yl)benzoate |

InChI |

InChI=1S/C11H12O4/c1-13-10(12)8-2-4-9(5-3-8)11-14-6-7-15-11/h2-5,11H,6-7H2,1H3 |

InChI Key |

BNHGKLCJHMOJSX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2OCCO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 3-((1,3-dioxolan-2-yl)methyl)benzoate (3ac)

- Structure : Features a 1,3-dioxolane group at the meta position (vs. para in the target compound) and an ethyl ester (vs. methyl).

- Synthesis : Prepared via nickel-catalyzed reductive alkylation of ethyl 3-bromobenzoate with 2-bromomethyl-1,3-dioxolane at 80°C for 19–23 hours, yielding 53–66% as a yellow oil .

- Key Difference : The meta substitution and ethyl ester group reduce crystallinity compared to the para-substituted methyl derivative.

Methyl 4-((2-((1,3-dioxolan-2-yl)methyl)-4,5-dimethoxyphenyl)amino)benzoate (C2-Gc8)

- Structure: Combines a 1,3-dioxolane group with dimethoxy and amino substituents.

- Synthesis : Achieved in 73% yield via a multi-step route involving lignin-derived intermediates.

- Applications : Investigated in lignin biorefining for amine production, highlighting the role of dioxolane in stabilizing reactive intermediates .

Piperazine-Linked Quinoline Derivatives (C1–C7)

- Structure: Methyl benzoate derivatives with piperazine-linked quinoline substituents (e.g., bromophenyl, chlorophenyl).

- Synthesis : Synthesized via coupling reactions in acetic acid, yielding crystalline solids.

- Key Difference: The quinoline-piperazine backbone enhances biological activity (e.g., antimicrobial properties) but complicates synthetic workflows compared to simpler dioxolane derivatives .

Functional Group Comparisons

Benzimidazole Derivatives

Ureido Derivatives

- Example : Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate.

- Synthesis : Prepared via urea-forming reactions with yields of 31–44%.

- Applications : Explored as histone deacetylase (HDAC) inhibitors, emphasizing the role of bulky substituents in drug design .

Physicochemical and Spectral Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.